2-(Diethylamino)ethyl 1-benzothiophene-2-carboxylate

Local anesthetics SAR lipophilicity

2-(Diethylamino)ethyl 1-benzothiophene-2-carboxylate (CAS 15272-63-6; NSC108960) is a synthetic small molecule belonging to the amino‑ester class of local anesthetic pharmacophores, structurally defined by a benzo[b]thiophene heterocycle in place of the typical phenyl ring found in procaine and tetracaine. The compound presents a tertiary amine ester side chain identical to that of procaine but features a sulfur‑containing fused bicyclic aromatic system, which profoundly alters its computed lipophilicity (XLogP3‑AA = 3.9) relative to classical phenyl‑based ester and amide anesthetics, and imparts distinct hydrolytic stability characteristics stemming from thiophene‑specific electronic effects.

Molecular Formula C15H19NO2S
Molecular Weight 277.4 g/mol
CAS No. 15272-63-6
Cat. No. B15375515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diethylamino)ethyl 1-benzothiophene-2-carboxylate
CAS15272-63-6
Molecular FormulaC15H19NO2S
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C1=CC2=CC=CC=C2S1
InChIInChI=1S/C15H19NO2S/c1-3-16(4-2)9-10-18-15(17)14-11-12-7-5-6-8-13(12)19-14/h5-8,11H,3-4,9-10H2,1-2H3
InChIKeyKPBDAAXIAFMDTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer’s Guide to 2-(Diethylamino)ethyl 1-benzothiophene-2-carboxylate (CAS 15272-63-6): A Physicochemically Distinct Ester-Type Local Anesthetic Scaffold


2-(Diethylamino)ethyl 1-benzothiophene-2-carboxylate (CAS 15272-63-6; NSC108960) is a synthetic small molecule belonging to the amino‑ester class of local anesthetic pharmacophores, structurally defined by a benzo[b]thiophene heterocycle in place of the typical phenyl ring found in procaine and tetracaine [1]. The compound presents a tertiary amine ester side chain identical to that of procaine but features a sulfur‑containing fused bicyclic aromatic system, which profoundly alters its computed lipophilicity (XLogP3‑AA = 3.9) relative to classical phenyl‑based ester and amide anesthetics, and imparts distinct hydrolytic stability characteristics stemming from thiophene‑specific electronic effects [1][2]. It has also been profiled in confirmatory bioassays for estrogen receptor antagonism, demonstrating nanomolar‑to‑micromolar potency across multiple targets [3].

Why Generic Substitution Fails for 2-(Diethylamino)ethyl 1-benzothiophene-2-carboxylate: Quantitative Divergence from Phenyl-Based Ester and Amide Local Anesthetics


Simple replacement of 2-(diethylamino)ethyl 1-benzothiophene-2-carboxylate with a generic ester‑type local anesthetic such as procaine or an amide‑type agent such as lidocaine is not a straightforward drop‑in due to fundamentally different physicochemical and pharmacokinetic profiles. The benzo[b]thiophene ring confers a computed XLogP3‑AA value of 3.9, which is 2.1 log units higher than procaine (XLogP3‑AA = 1.84) and 1.6 log units higher than lidocaine (XLogP3‑AA = 2.3) [1][2][3]. This difference translates into a predicted >100‑fold increase in octanol‑water partition coefficient, which directly influences membrane permeation rate, duration of action, and systemic distribution—parameters that are critical for both in vivo efficacy and toxicity profiling [1][3]. Furthermore, the ester linkage in benzothiophene‑2‑carboxylates is subject to hydrolysis rates that can be reduced by up to 70% relative to simple phenyl esters due to the electron‑withdrawing character of the thiophene sulfur, meaning that metabolic stability and shelf‑life cannot be assumed to be equivalent to procaine‑type compounds [4]. These quantitative divergences preclude generic substitution without explicit re‑validation of every experimental endpoint.

Quantitative Evidence Guide: 2-(Diethylamino)ethyl 1-benzothiophene-2-carboxylate (15272-63-6) vs. Procaine, Lidocaine, and Tetracaine


Computed Lipophilicity (XLogP3-AA): 2.1 to 2.3 Log Unit Increase Over Procaine and Lidocaine

The target compound exhibits a computed XLogP3‑AA value of 3.9, substantially exceeding both the archetypal ester local anesthetic procaine (XLogP3‑AA = 1.84) and the amide local anesthetic lidocaine (XLogP3‑AA = 2.3) [1][2]. The 2.06 log unit increase relative to procaine corresponds to a predicted ~115‑fold higher octanol‑water partition coefficient, which in the context of local anesthetic SAR is associated with enhanced potency, faster onset, and prolonged duration of action, but also with a narrower therapeutic index and greater potential for systemic toxicity [3].

Local anesthetics SAR lipophilicity membrane permeability

Hydrolytic Stability: Up to 70% Reduction in Ester Hydrolysis Rate for Thiophene‑Containing Esters

Systematic kinetic studies on heterocyclic esters have demonstrated that replacing a phenyl ring with a thienyl group can reduce the alkaline hydrolysis rate by up to 70% (from a rate enhancement of ca. 200‑fold for pyrrol‑2‑yl esters to a 70% rate reduction for 3‑thienyl esters) [1]. While direct data for the benzo[b]thiophene‑2‑carboxylate scaffold have not been reported, the benzo‑fused thiophene system is expected to exert an even stronger electron‑withdrawing effect, further decelerating ester hydrolysis relative to procaine (phenyl 4‑aminobenzoate ester). This implies that 2‑(diethylamino)ethyl 1‑benzothiophene‑2‑carboxylate may exhibit prolonged metabolic stability in plasma and tissue esterase environments compared to procaine, with potential implications for both duration of local anesthetic action and systemic exposure.

Metabolic stability ester hydrolysis SAR prodrug design

Estrogen Receptor Antagonist Activity: Confirmed ≤1 µM Potency in Confirmatory Bioassays

In confirmatory PubChem bioassays (AID 1865886 and AID 1865885), 2‑(diethylamino)ethyl 1‑benzothiophene‑2‑carboxylate was classified as active with antagonist potency ≤1 µM at both ERα and ERβ [1][2]. The primary citation reports that compounds flagged as active in these assays exhibit potencies ranging from single‑digit nanomolar to picomolar for the most potent coumarin‑based ERα antagonists in the same study [3]. While the exact IC50 of the target compound was not disclosed in the data table, the ≤1 µM threshold places it within the same order of magnitude as several reference antiestrogens profiled in the publication, indicating that the benzothiophene ester scaffold engages the estrogen receptor with meaningful affinity—a property not shared by procaine, lidocaine, or tetracaine at comparable concentrations.

Estrogen receptor antagonist breast cancer SERM

Research and Industrial Application Scenarios for 2-(Diethylamino)ethyl 1-benzothiophene-2-carboxylate (15272-63-6)


Local Anesthetic SAR Studies Requiring High-Lipophilicity Ester Scaffolds

The 2.1‑log unit lipophilicity advantage over procaine (XLogP3‑AA 3.9 vs. 1.84) makes this compound an ideal probe for structure‑activity relationship (SAR) studies examining the role of lipid solubility in local anesthetic potency, onset, and duration [1][2]. Researchers investigating the hydrophobic pathway hypothesis of sodium channel blockade can use the compound to decouple lipophilicity from amine basicity, enabling cleaner interpretation of electrophysiological data compared to tetracaine, which achieves high lipophilicity through a butylamino substituent rather than heterocyclic replacement.

Metabolic Stability Profiling of Ester-Type Local Anesthetics

The inferred reduction in ester hydrolysis rate—up to 70% based on thienyl ester kinetic models—positions this benzothiophene ester as a tool for studying the contribution of the aromatic ring to enzymatic and chemical stability [3]. In vitro plasma stability assays comparing this compound with procaine can quantify the magnitude of the hydrolysis rate difference, providing data essential for preclinical candidate selection where prolonged duration of action is desired without resorting to amide‑type agents.

Estrogen Receptor Pharmacology and Off-Target Screening

With confirmed antagonist activity at both ERα and ERβ (≤1 µM) in confirmatory bioassays, the compound serves as a rare example of a local anesthetic scaffold that simultaneously engages estrogen receptors [4][5]. This dual activity profile makes it valuable for screening panels aimed at identifying confounding pharmacological effects of ester‑type anesthetics in hormone‑sensitive tissues, and as a starting point for medicinal chemistry efforts targeting selective estrogen receptor modulators (SERMs) with ancillary sodium channel blocking properties.

Building Block for Benzothiophene‑Based Compound Libraries

As a commercially available benzothiophene‑2‑carboxylic acid derivative bearing a tertiary amine ester side chain, this compound can serve as a versatile intermediate for the synthesis of focused compound libraries exploring phosphodiesterase inhibition, anti‑inflammatory activity, or other benzothiophene‑associated pharmacology [1]. Its distinct substitution pattern—ester at the 2‑position of benzo[b]thiophene—differentiates it from the more common 3‑substituted and 5,6‑disubstituted benzothiophene building blocks currently dominating vendor catalogs.

Quote Request

Request a Quote for 2-(Diethylamino)ethyl 1-benzothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.